(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c15-9-8(18-11(16)13-9)6-7-2-1-4-14(7)10-12-3-5-17-10/h1-6H,(H,13,15,16)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJRGKPFQJITQS-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Thiazolidine derivatives exhibit a wide range of biological activities. The compound has been studied for its:
Antimicrobial Activity : Various thiazolidine derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the thiazolidine structure can enhance their effectiveness against resistant strains .
Anticancer Properties : Thiazolidinone derivatives are noted for their potential anticancer effects. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Anti-inflammatory Effects : Some thiazolidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione and its derivatives:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity Assessment | Evaluated a series of thiazolidine derivatives against various bacterial strains. The study found that modifications to the thiazole ring significantly increased antibacterial activity. |
| Study 2 : Anticancer Mechanisms | Investigated the effects of thiazolidinones on cancer cell lines. Results indicated that certain compounds induced apoptosis via mitochondrial pathways. |
| Study 3 : Anti-inflammatory Evaluation | Assessed the impact of thiazolidine derivatives on inflammation models in vivo. The compounds showed reduced levels of inflammatory markers and improved clinical scores in treated animals. |
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Pyrrole-thiazole derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core and a pyrrole-thiazole moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione (CAS No. 685107-90-8) belongs to a class of thiazolidinediones known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and relevant research findings.
- Molecular Formula : C11H7N3O2S2
- Molar Mass : 277.32 g/mol
- Density : 1.65 g/cm³ (predicted)
- pKa : 6.57 (predicted)
Biological Activity Overview
Thiazolidinediones and their derivatives have garnered interest due to their roles in various physiological processes, including antidiabetic, anticancer, and antimicrobial activities. The biological activity of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is particularly notable in the following areas:
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Research has indicated that compounds with thiazolidinedione structures can significantly improve insulin sensitivity and glucose metabolism.
Case Study Findings :
A study evaluated various thiazolidinedione derivatives for their antidiabetic potential using the alloxan-induced diabetic rat model. The synthesized derivatives exhibited varying degrees of efficacy compared to the standard drug pioglitazone. Notably, compounds with specific substitutions at the 5-position showed enhanced activity.
| Compound | Blood Glucose Level Reduction (%) | Time (days) |
|---|---|---|
| Control (DMSO) | 0% | - |
| Pioglitazone | 45% | 30 |
| Compound A | 50% | 30 |
| Compound B | 55% | 30 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.
Research Findings :
In vitro studies demonstrated that (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 | 15 | Apoptosis induction |
| WM793 | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- PPAR Activation : Enhances insulin sensitivity and glucose uptake.
- Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.
- Cell Cycle Modulation : Alters cell cycle progression in malignant cells.
Q & A
Q. What are the standard synthetic routes for (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , where aromatic aldehydes react with 1,3-thiazolidine-2,4-dione derivatives. Key steps include:
- Reagent System : Ethanol or methanol as solvents with catalytic piperidine or acetic acid under reflux (60–80°C for 4–8 hours) .
- Purification : Products are filtered, washed with cold ethanol, and recrystallized from DMF/EtOH mixtures (1:1 v/v) .
- Yield Optimization : Adjusting molar ratios (aldehyde:thiazolidinedione = 1:1.2) and extending reaction time (up to 12 hours) improves yields (typically 50–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of thiazolidinedione rings via C=O stretches (1680–1750 cm⁻¹) and C=S stretches (1150–1250 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (±1 Da) .
Advanced Research Questions
Q. How can researchers address contradictions in NMR or mass spectrometry data when confirming the structure of this compound?
Methodological Answer:
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling patterns of the exocyclic double bond (J = 10–12 Hz for Z-isomers) confirm stereochemistry .
- Mass Spec Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or fragmentation pathways. For instance, unexpected [M+2]⁺ peaks may indicate halogen impurities (e.g., iodine in derivatives) .
- X-ray Crystallography : Resolve ambiguous configurations by analyzing crystal packing and dihedral angles .
Q. What strategies are effective in improving the yield of Knoevenagel condensation reactions for synthesizing such thiazolidinedione derivatives?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields (10–15% increase) by enhancing reaction homogeneity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction dilution with water to precipitate products .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) can accelerate imine formation, though purity may require additional column chromatography .
Q. How does the Z-configuration of the exocyclic double bond influence the compound's bioactivity, and what methods validate this stereochemistry?
Methodological Answer:
- Bioactivity Impact : The Z-configuration enhances π-π stacking with biological targets (e.g., enzyme active sites), improving cytotoxicity or kinase inhibition .
- Validation Methods :
- NOESY NMR : Correlates spatial proximity of protons across the double bond (e.g., H-C5 and H-thiazole interactions) .
- Computational Modeling : Density Functional Theory (DFT) calculates energy minima for Z vs. E isomers, aligning with experimental spectral data .
- X-ray Diffraction : Unambiguously confirms stereochemistry via crystallographic data (e.g., dihedral angles < 10° for Z-isomers) .
Q. What are the challenges in analyzing tautomeric equilibria of thiazolidinedione derivatives, and how can they be mitigated?
Methodological Answer:
- Tautomer Detection : Thiazolidinediones can exhibit keto-enol tautomerism, complicating spectral interpretation. Use deuterated solvents (DMSO-d₆) in NMR to slow proton exchange and resolve tautomers .
- pH-Dependent Studies : Adjust pH (2–12) during UV-Vis spectroscopy to track tautomeric shifts (λmax changes by 20–30 nm) .
- Theoretical Calculations : Compare experimental IR/Raman spectra with DFT-predicted tautomer vibrational modes .
Q. How can researchers design analogues of this compound to enhance solubility without compromising bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
